
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Overview
Description
“3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is a chemical compound with the molecular formula C10H18BrNO . It is also known as 3-Bromo-2,2-dimethylpropionylpiperidinone or BDMP. This compound has gained attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 . The molecular weight of the compound is 248.16 .Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature .Scientific Research Applications
Protecting Group in Peptide Synthesis
The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, a derivative in the same chemical class as 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one, serves as a protective group for tyrosine in solid-phase peptide synthesis. It is notably more stable against nucleophiles like piperidine compared to traditional protecting groups (Rosenthal, Karlström, & Undén, 1997).
Synthesis of Enantiomerically Pure Piperidines
Enantiomerically pure 3-substituted piperidines have been synthesized from lactam, including bromo derivatives related to this compound. This process demonstrates the compound's utility in producing optically pure piperidines, crucial in medicinal chemistry (Micouin et al., 1994).
Development of Piperidin-3-ones
Studies have shown the conversion of related bromo compounds into piperidin-3-ones, a framework significant in medicinal chemistry. This involves a ring expansion-oxidation protocol, highlighting the versatility of such compounds in synthesizing complex molecular structures (D’hooghe et al., 2011).
Optimization of Ring-Opening Reactions
In the optimization of ring-opening reactions, compounds similar to this compound have been used as model reagents. This showcases its role in understanding and improving chemical reactions crucial for synthesizing various organic compounds (Tsirk, Gronowitz, & Hörnfeldt, 1998).
Anticancer Activity
A study on a copper(II) complex involving a piperidine-based ligand related to this compound showed significant anticancer activity. This suggests potential biomedical applications of compounds within this chemical family (Das et al., 2022).
Safety and Hazards
The compound “3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one” is associated with several hazard statements including H315, H319, and H335 . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZTNDGMIFRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



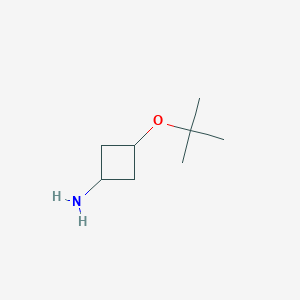
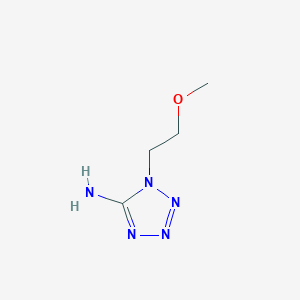
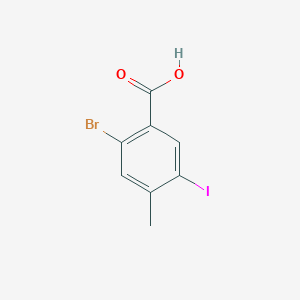
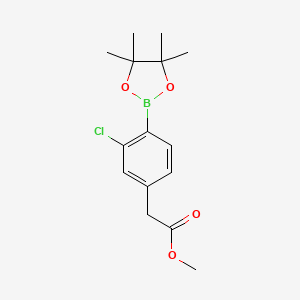
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
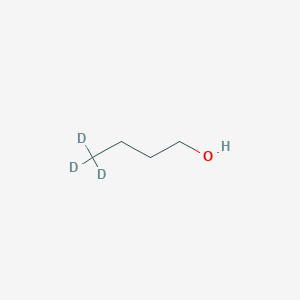
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
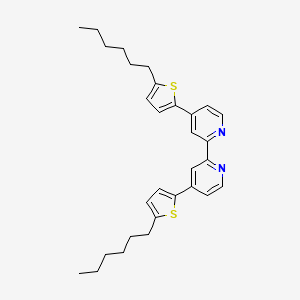

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)

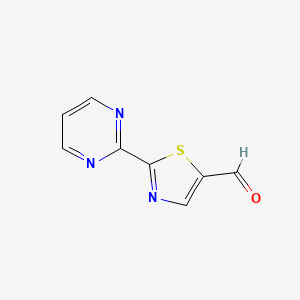
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)